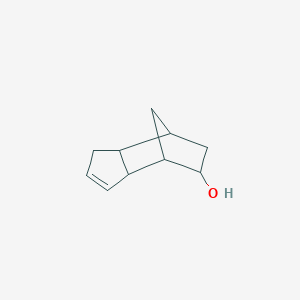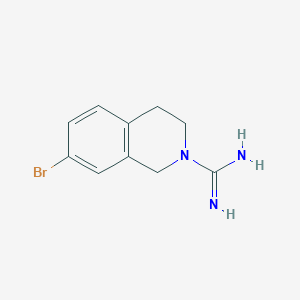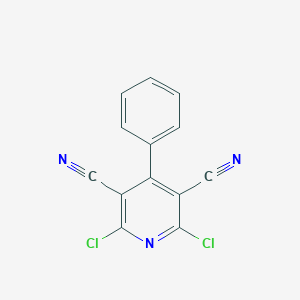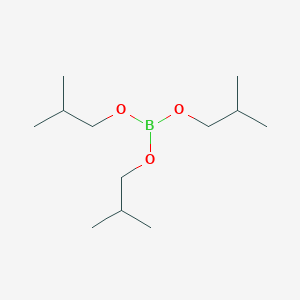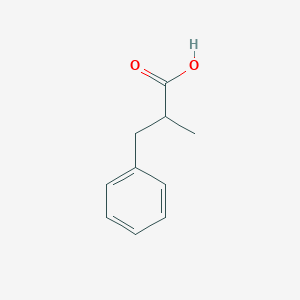
Azoture de tert-butyle
Vue d'ensemble
Description
tert-Butyl azide, also known as 2-azido-2-methylpropane, is an organic compound with the molecular formula C₄H₉N₃. It is a colorless liquid that is used in various chemical reactions and synthesis processes. The compound is notable for its azide functional group, which is highly reactive and can participate in a variety of chemical transformations .
Applications De Recherche Scientifique
tert-Butyl azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocycles and other complex molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Applied in the production of polymers and other advanced materials
Mécanisme D'action
Target of Action
Tert-Butyl azide, also known as 2-azido-2-methylpropane, is a versatile reagent used in organic synthesis . It is primarily used as a precursor for the introduction of the azide functional group, which can subsequently be transformed into a variety of other functional groups . The primary targets of tert-butyl azide are therefore the molecules it reacts with in these synthetic processes.
Mode of Action
Tert-Butyl azide acts as a nucleophile in reactions with alkyl halides, leading to the formation of alkyl azides . This is due to the azide ion’s high nucleophilicity, which allows it to effectively displace halide ions in SN2 reactions . The azide group can then be reduced or transformed into other functional groups, such as amines, through further reactions .
Biochemical Pathways
For instance, azides can undergo [3+2] cycloaddition reactions to form triazoles, a process commonly used in click chemistry . Additionally, azides can be reduced to amines, providing a useful route to primary amines from alkyl halides .
Result of Action
The primary result of tert-butyl azide’s action is the introduction of the azide functional group into organic molecules . This can enable the synthesis of a wide variety of compounds, including pharmaceuticals and materials . The specific molecular and cellular effects would depend on the nature of the final product synthesized using tert-butyl azide.
Action Environment
The action of tert-butyl azide can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can depend on factors such as temperature, solvent, and the presence of catalysts . Additionally, tert-butyl azide is sensitive to heat and shock, which can cause it to decompose explosively, releasing nitrogen gas . Therefore, it must be handled with care and stored under appropriate conditions to ensure its stability and safety .
Analyse Biochimique
Biochemical Properties
The biochemical properties of “tert-Butyl azide” are not fully understood due to limited research. Azides are generally known to participate in various biochemical reactions. They can act as nucleophiles in substitution reactions, leading to the formation of new C-N bonds . The specific enzymes, proteins, and other biomolecules that “tert-Butyl azide” interacts with are yet to be identified.
Cellular Effects
The cellular effects of “tert-Butyl azide” are not well-documented. Azides can potentially disrupt cellular processes due to their reactivity. They may influence cell function by interacting with various cellular components, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Azides are known to participate in nucleophilic substitution reactions, where they can replace a leaving group in a molecule . This can lead to changes in the structure and function of biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Azides are generally stable under normal conditions, but can decompose under certain conditions, releasing nitrogen gas . Long-term effects on cellular function in in vitro or in vivo studies have not been reported.
Metabolic Pathways
Azides can potentially interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl azide can be synthesized through several methods. One common route involves the reaction of tert-butyl alcohol with sodium azide in the presence of sulfuric acid. The reaction proceeds as follows: [ \text{C}_4\text{H}_9\text{OH} + \text{NaN}_3 \rightarrow \text{C}_4\text{H}_9\text{N}_3 + \text{NaOH} ]
Another method involves the use of tert-butyl chloride and sodium azide in a nucleophilic substitution reaction: [ \text{C}_4\text{H}_9\text{Cl} + \text{NaN}_3 \rightarrow \text{C}_4\text{H}_9\text{N}_3 + \text{NaCl} ]
Industrial Production Methods: In industrial settings, tert-butyl azide is often produced using large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to improve efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl azide undergoes a variety of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: tert-Butyl azide can be reduced to tert-butylamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products:
tert-Butylamine: Formed through reduction.
Triazoles: Formed through cycloaddition reactions .
Comparaison Avec Des Composés Similaires
- Phenyl Azide (C₆H₅N₃)
- Benzyl Azide (C₇H₇N₃)
- Ethyl Azide (C₂H₅N₃)
Propriétés
IUPAC Name |
2-azido-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c1-4(2,3)6-7-5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPVVAJDCXHXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159982 | |
| Record name | tert-Butyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13686-33-4 | |
| Record name | tert-Butyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common reaction pathways of tert-Butyl azide with organic molecules?
A1: tert-Butyl azide exhibits versatile reactivity with organic molecules. One prominent pathway is its participation in [3+2] cycloaddition reactions. For instance, it reacts with aminoiminophosphane, leading to the formation of a stable 1:1 adduct. [, ] Another important reaction is its ability to act as a nitrene source. Upon thermal or photochemical activation, it can release nitrogen gas, generating a reactive tert-butyl nitrene intermediate. This intermediate can then undergo various reactions, such as insertion into C-H bonds or addition to double bonds. [, , , ]
Q2: How does the steric bulk of the tert-butyl group influence the reactivity of tert-Butyl azide?
A2: The bulky tert-butyl group significantly influences the reactivity of tert-butyl azide. Its presence hinders the approach of other molecules, resulting in enhanced selectivity. For example, in reactions with frustrated Lewis pairs (FLPs), the tert-butyl group dictates the ring size of the final product. While phenyl azide leads to a six-membered ring, the use of tert-butyl azide results in a four-membered ring due to steric constraints. []
Q3: Can tert-Butyl azide be used for direct aromatic amination?
A3: While tert-butyl azide can react with aromatic compounds, it is not the ideal reagent for direct aromatic amination. Studies show that reactions of tert-butyl azide with benzene and mesitylene in the presence of strong acids like trifluoromethanesulfonic acid and trifluoroacetic acid primarily yield butanal, with N-tert-butylarylamines formed only in low yields. This outcome suggests that the reaction proceeds through a tert-butylnitrenium ion intermediate, favoring elimination over aromatic amination. []
Q4: What are the applications of tert-Butyl azide in the synthesis of heterocyclic compounds?
A4: tert-Butyl azide serves as a valuable reagent for constructing various heterocyclic systems. It readily undergoes [3+2] cycloaddition reactions with iminophosphanes, affording λ3-tetrazaphospholenes. [] These heterocycles can be further manipulated, for instance, through oxidation to access λ5-tetrazaphospholenes. [] Notably, the decomposition pathways of these tetrazaphospholenes differ depending on their oxidation state, highlighting the versatility of tert-butyl azide in accessing diverse heterocyclic structures. []
Q5: What spectroscopic techniques are valuable for characterizing compounds derived from tert-butyl azide?
A6: Nuclear magnetic resonance (NMR) spectroscopy is instrumental in characterizing compounds derived from tert-butyl azide reactions. Researchers utilize NMR data to elucidate the structure and analyze the decomposition pathways of di- and triazaphospholenes, as well as tetrazaphospholenes, formed through reactions with tert-butyl azide. [, ] Additionally, matrix isolation infrared (IR) spectroscopy provides valuable structural insights, as demonstrated by its use in characterizing isomeric C4H9N imines generated upon tert-butyl azide photolysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


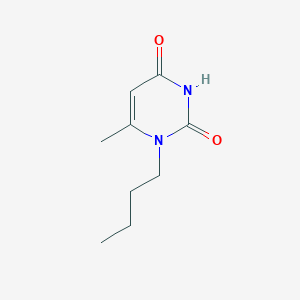
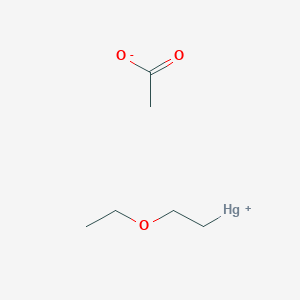
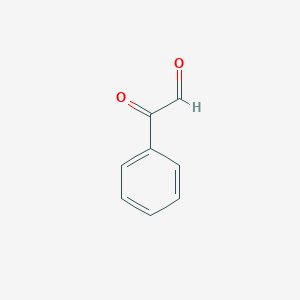
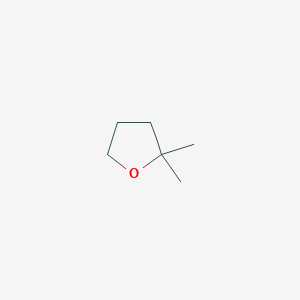
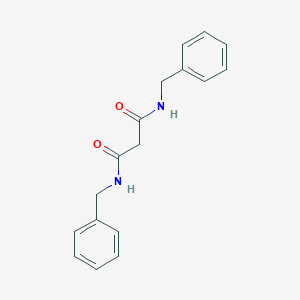
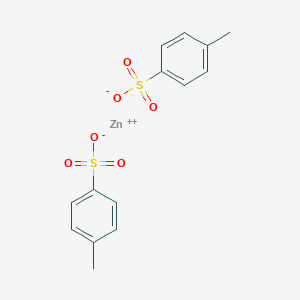
![Dibenzo[b,E]oxepine-6,11-dione](/img/structure/B86799.png)

